molecular formula C16H16FN5OS B2880866 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1428372-19-3

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2880866
CAS No.: 1428372-19-3
M. Wt: 345.4
InChI Key: GKQRMCIUDFZDLX-UHFFFAOYSA-N
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Description

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the pyrazole and thiazole rings: This step involves the formation of a carbon-nitrogen bond between the two heterocycles.

    Introduction of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where a fluorobenzyl halide reacts with the intermediate compound.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-chlorobenzyl)urea
  • 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methylbenzyl)urea
  • 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-bromobenzyl)urea

Uniqueness

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS/c17-13-4-2-12(3-5-13)10-19-15(23)18-8-6-14-11-24-16(21-14)22-9-1-7-20-22/h1-5,7,9,11H,6,8,10H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQRMCIUDFZDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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